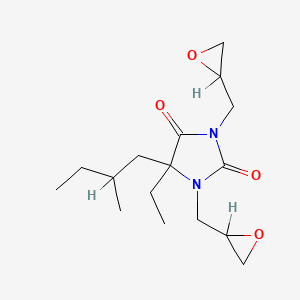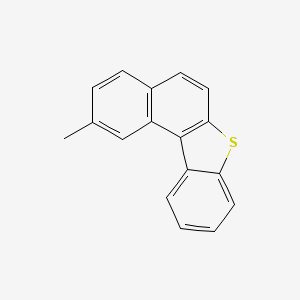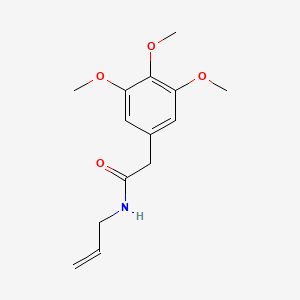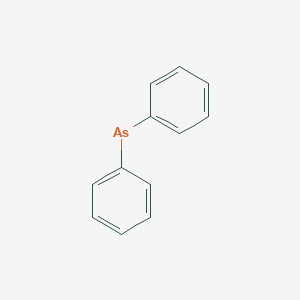
2-(5-hydroxyhexanoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-hydroxyhexanoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic ring structure with hydroxyl and carboxyl functional groups. Hydroxybenzoic acids are widely studied for their biochemical and antioxidant properties, making them significant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxyhexanoyl)benzoic acid typically involves the hydroxylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where benzoic acid reacts with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of hydroxybenzoic acids often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process includes steps such as esterification, hydrolysis, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxyhexanoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
2-(5-hydroxyhexanoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(5-hydroxyhexanoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit oxidative stress by scavenging free radicals, thereby protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.
Uniqueness
2-(5-hydroxyhexanoyl)benzoic acid stands out due to its unique combination of a long hydrocarbon chain and aromatic ring, which imparts distinct physicochemical properties. This structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(5-hydroxyhexanoyl)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-4-8-12(15)10-6-2-3-7-11(10)13(16)17/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,16,17) |
InChI Key |
YELHRTQXAKILGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
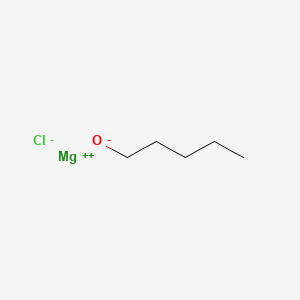
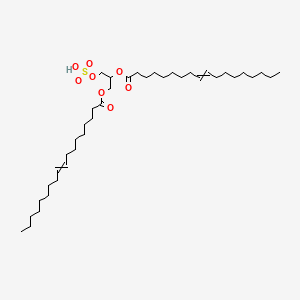
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
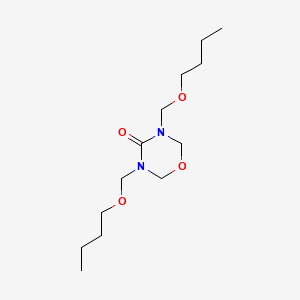
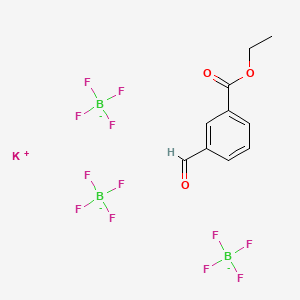

![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
